(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
“(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 2096339-79-4 . It has a molecular weight of 208.91 . It is usually stored at a temperature of -10°C . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4BF4NO2/c8-4-2-1-3 (7 (13)14)5 (12-4)6 (9,10)11/h1-2,13-14H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Boronic acids, including pyridinylboronic acids, are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
“(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid” is a powder . It is slightly soluble in water .Scientific Research Applications
Synthesis of Halogenated Pyridine Derivatives : This compound is used in the synthesis of various halogenated pyridine derivatives, which have potential applications in medicinal chemistry and materials science. For instance, a study demonstrated the preparation of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the potential of such compounds in organic synthesis and pharmaceutical applications Liu Guoqua (2014), Journal of Hebei University of Science and Technology.
Development of Anion Sensors : The compound has been used in the development of anion sensors. For example, a study involving pyridinium boranes showed the potential for colorimetric turn-on sensing of fluoride ions, demonstrating the compound's utility in analytical chemistry C. Wade, F. Gabbaï (2009), Dalton transactions.
Radiochemical Applications : The compound is utilized in the production of radiotracers for positron emission tomography (PET), highlighting its relevance in nuclear medicine and imaging. A study detailed the copper-mediated nucleophilic 18F fluorination of arenes, which is essential in creating effective radiotracers M. Tredwell et al. (2014), Angewandte Chemie.
Electrolyte Additives in Batteries : This compound has been investigated as an electrolyte additive for fluoride shuttle batteries, demonstrating its potential application in energy storage technologies A. C. Kucuk, T. Abe (2020), Journal of Fluorine Chemistry.
Catalysis in Organic Synthesis : It serves as a catalyst in organic synthesis, specifically in the formation of direct amides between carboxylic acids and amines. This is critical in the development of pharmaceuticals and other organic compounds K. Arnold et al. (2008), Green Chemistry.
Structural and Interaction Studies in Pharmaceutical Compounds : The compound is used in studying the molecular structure, covalent, and non-covalent interactions of boron-containing pharmaceutical compounds, contributing to the development of new drugs O. Hernández-Negrete et al. (2021), Journal of Molecular Structure.
Suzuki-Miyaura Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions, a pivotal process in organic chemistry for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds T. Kinzel, Yong Zhang, S. Buchwald (2010), Journal of the American Chemical Society.
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCXRRPVZUFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675078 | |
Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid | |
CAS RN |
1150114-63-8 | |
Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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